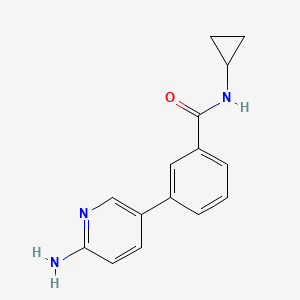

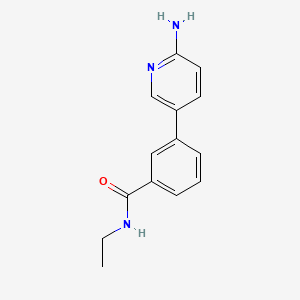

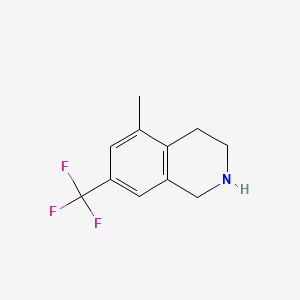

![molecular formula C13H12ClN3O2S B581677 2-氨基-4-[(2-N-邻苯二甲酰亚胺)乙基]噻唑盐酸盐 CAS No. 137118-00-4](/img/structure/B581677.png)

2-氨基-4-[(2-N-邻苯二甲酰亚胺)乙基]噻唑盐酸盐

描述

2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, also known as N-Phthalimidoethylthiazole, is a synthetic organic compound that is used in a variety of scientific and medical applications. It is a white crystalline solid that has a melting point of 220°C and a molecular weight of 229.29 g/mol. It is soluble in water, ethanol, and methanol, making it a useful reagent for a variety of laboratory experiments. N-Phthalimidoethylthiazole has been studied extensively in recent years due to its potential applications in many fields, including biochemistry, pharmacology, and medicinal chemistry.

科学研究应用

- Antibacterial and Antioxidant Activities

- Field : Medicinal Chemistry

- Application : Thiazole-based Schiff base compounds, including 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, have shown significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism .

- Methods : Conventional and green approaches using ZnO nanoparticles as catalysts were used to synthesize these compounds .

- Results : Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

-

Antifungal and Antiretroviral Activities

- Field : Medicinal Chemistry

- Application : Thiazoles, including 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, are found in many potent biologically active compounds, such as Ritonavir (antiretroviral drug), and Abafungin (antifungal drug) .

- Methods : These compounds are synthesized through various chemical reactions .

- Results : These compounds have shown significant antifungal and antiretroviral activities .

-

Schistosomicide and Anti-inflammatory Activities

- Field : Medicinal Chemistry

- Application : Niridazole, a thiazole derivative, is used as a schistosomicide and is also prescribed for the treatment of periodontitis, an inflammatory disease .

- Methods : Niridazole is synthesized through various chemical reactions .

- Results : Niridazole has shown significant schistosomicide and anti-inflammatory activities .

-

Anticancer Activities

- Field : Medicinal Chemistry

- Application : The 2-aminothiazole scaffold is one of the characteristic structures in drug development and has several biological activities, including acting as an anticancer agent .

- Methods : Various 2-aminothiazole-based derivatives have been synthesized and used as medical drugs to treat different kinds of diseases .

- Results : These compounds have shown significant anticancer activities .

-

Antimicrobial Activities

- Field : Medicinal Chemistry

- Application : The 2-aminothiazole scaffold is also used in the development of antimicrobial agents .

- Methods : Various 2-aminothiazole-based derivatives have been synthesized and used as medical drugs to treat different kinds of diseases .

- Results : These compounds have shown significant antimicrobial activities .

-

Anti-inflammatory Activities

- Field : Medicinal Chemistry

- Application : The 2-aminothiazole scaffold is also used in the development of anti-inflammatory agents .

- Methods : Various 2-aminothiazole-based derivatives have been synthesized and used as medical drugs to treat different kinds of diseases .

- Results : These compounds have shown significant anti-inflammatory activities .

属性

IUPAC Name |

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S.ClH/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKRVCKYGBAIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656825 | |

| Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl | |

CAS RN |

137118-00-4 | |

| Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

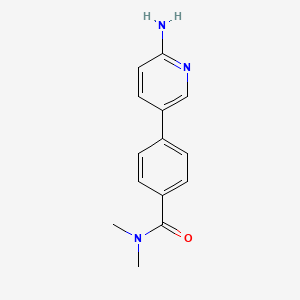

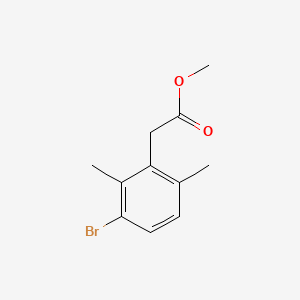

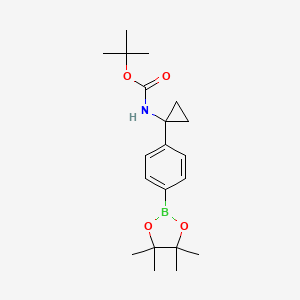

![3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B581601.png)

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)